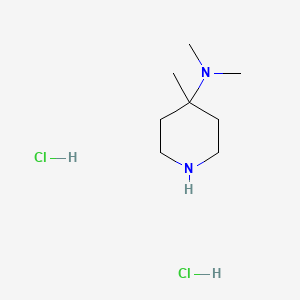
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Overview
Description
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure This compound is part of the oxazoline family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring a high yield and stereospecificity. Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance safety and efficiency. For instance, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, minimizing the risk of blockages and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Reduced derivatives of the oxazoline ring.
Substitution: Various substituted oxazolines depending on the substituents introduced.
Scientific Research Applications
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by interacting with their active sites, leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,3-oxazoles: These compounds share a similar ring structure but differ in the position and type of substituents.
1,2-Oxazoles: These compounds have a similar heterocyclic ring but differ in the oxidation state and functional groups.
Isoxazoles: These compounds contain a nitrogen and oxygen atom in a five-membered ring but have different substitution patterns.
Uniqueness
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(5)6-7-3/h3H,2H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLTQQTLZIBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)



![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)


![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)


